molecular formula C6H11NO3 B595437 (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid CAS No. 1212225-94-9

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid

Cat. No.: B595437
CAS No.: 1212225-94-9
M. Wt: 145.158
InChI Key: IMLUKRLXBCGVBF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is a chiral compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound features a pyrrolidine ring substituted with a hydroxyl group and an acetic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with acetic acid or its derivatives under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions on the pyrrolidine ring .

Industrial Production Methods

Industrial production of ®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid may involve large-scale synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .

Scientific Research Applications

®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid
  • 2-(3-Hydroxypyrrolidin-1-yl)propanoic acid
  • 2-(3-Hydroxypyrrolidin-1-yl)butanoic acid

Uniqueness

®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomers and other structurally similar compounds .

Properties

IUPAC Name

2-[(3R)-3-hydroxypyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUKRLXBCGVBF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652356
Record name [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212225-94-9
Record name [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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